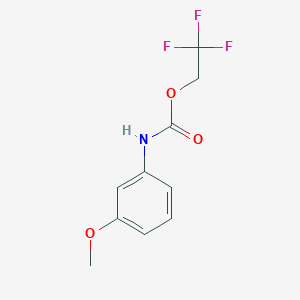

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate

Description

Significance of Carbamate (B1207046) Functional Groups in Chemical Transformations

Carbamates are perhaps most widely recognized for their role as protecting groups for amines. The nitrogen atom in a carbamate is significantly less nucleophilic and basic than that in a free amine, rendering it stable to a variety of reaction conditions. This allows chemists to selectively mask the reactivity of an amine while performing transformations on other parts of a molecule. Furthermore, the stability of the carbamate can be tuned by modifying its substituents, allowing for its removal under specific and often mild conditions.

Beyond their use as protecting groups, carbamates are integral components of many biologically active molecules and are key intermediates in the synthesis of pharmaceuticals and agrochemicals. The carbamate moiety can influence the conformational properties of a molecule and participate in hydrogen bonding, which is crucial for molecular recognition and biological activity.

Role of Fluoroalkoxy Moieties in Modulating Reactivity of Carbamates

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. When incorporated as a fluoroalkoxy group, such as the 2,2,2-trifluoroethoxy group in the title compound, these effects are particularly pronounced. The high electronegativity of fluorine atoms leads to a strong inductive electron-withdrawing effect.

This electron-withdrawing nature of the trifluoroethoxy group significantly impacts the reactivity of the adjacent carbamate. It can increase the acidity of the N-H proton, making it more susceptible to deprotonation. Conversely, it can also affect the stability of the carbamate, influencing the conditions required for its cleavage. This modulation of reactivity provides chemists with a powerful tool for fine-tuning the behavior of carbamate-containing molecules in complex synthetic sequences.

Overview of 2,2,2-Trifluoroethyl N-(3-methoxyphenyl)carbamate within the Context of Fluorinated Carbamate Chemistry

This compound is a specific example of a fluorinated carbamate that combines the features of a carbamate functional group, a fluoroalkoxy moiety, and a methoxy-substituted aromatic ring. While detailed research on this particular compound is not extensively available in peer-reviewed literature, its structure suggests its potential as a valuable building block or intermediate in organic synthesis.

The presence of the 3-methoxyphenyl (B12655295) group offers sites for further functionalization through electrophilic aromatic substitution or other cross-coupling reactions. The combination of the electron-donating methoxy (B1213986) group and the electron-withdrawing trifluoroethyl carbamate group creates a unique electronic environment on the aromatic ring, potentially influencing the regioselectivity of subsequent reactions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 929975-42-8 americanelements.com |

| Chemical Formula | C10H10F3NO3 americanelements.com |

| Molecular Weight | 249.19 g/mol americanelements.com |

| IUPAC Name | This compound americanelements.com |

| Appearance | Powder americanelements.com |

| SMILES | COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F americanelements.com |

| InChI Key | KIXJMZBMMCSAIN-UHFFFAOYSA-N americanelements.com |

This data is based on information from commercial suppliers and may not have been independently verified by peer-reviewed studies.

The synthesis of such a compound would likely involve the reaction of 3-methoxyaniline with 2,2,2-trifluoroethyl chloroformate or a similar activated carbonyl species. The reactivity of this compound would be dictated by the interplay of its constituent functional groups. For instance, the carbamate nitrogen could potentially be deprotonated and act as a nucleophile, or the aromatic ring could undergo electrophilic substitution.

In the broader context of fluorinated carbamate chemistry, this compound serves as a representative example of a molecule with potential applications in medicinal chemistry and materials science, where the unique properties conferred by fluorine are highly sought after. Further investigation into the specific reactivity and synthetic utility of this compound is warranted to fully elucidate its potential in advanced organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-4-2-3-7(5-8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXJMZBMMCSAIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701173603 | |

| Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929975-42-8 | |

| Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-methoxyphenyl)-, 2,2,2-trifluoroethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701173603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 2,2,2 Trifluoroethyl N 3 Methoxyphenyl Carbamate

Nucleophilic Acyl Substitution Reactions at the Carbamate (B1207046) Carbonyl Center

The general mechanism for the nucleophilic acyl substitution of 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate can be depicted as follows:

Step 1: Nucleophilic Attack A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,2,2-trifluoroethoxide anion as the leaving group.

The rate of this reaction is influenced by both the nucleophilicity of the attacking species and the stability of the leaving group. Common nucleophiles in these reactions include amines, alcohols, and hydroxide (B78521) ions. The presence of the 3-methoxy group on the phenyl ring, being an electron-donating group, may slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted phenyl ring. However, the strong inductive effect of the trifluoroethoxy group is the dominant factor governing the reactivity at the carbonyl center.

A prominent example of a nucleophilic acyl substitution reaction involving analogous trifluoroethyl carbamates is their aminolysis to form unsymmetrical ureas. In this reaction, an amine acts as the nucleophile, attacking the carbamate carbonyl and ultimately displacing the trifluoroethanol.

| Nucleophile | Product Type | Reaction Conditions |

| Primary Amine | N,N'-Disubstituted Urea (B33335) | Typically in the presence of a base |

| Secondary Amine | N,N,N'-Trisubstituted Urea | Often requires heating |

| Ammonia | N-Substituted Urea | Can be performed under various conditions |

Role of the 2,2,2-Trifluoroethoxy Group as a Leaving Group

The efficacy of the 2,2,2-trifluoroethoxy group as a leaving group is a critical factor in the reactivity of this compound. The stability of the leaving group is a key determinant in the second step of the nucleophilic acyl substitution mechanism. libretexts.org A more stable leaving group will facilitate the collapse of the tetrahedral intermediate and favor the forward reaction.

The 2,2,2-trifluoroethoxide anion is a relatively stable leaving group due to the strong electron-withdrawing inductive effect of the three fluorine atoms. This effect delocalizes the negative charge on the oxygen atom, thereby increasing its stability. The acidity of the conjugate acid, 2,2,2-trifluoroethanol (B45653) (pKa ≈ 12.4), is significantly lower than that of ethanol (B145695) (pKa ≈ 16), indicating that the trifluoroethoxide is a weaker base and consequently a better leaving group.

The good leaving group ability of the 2,2,2-trifluoroethoxy moiety has been demonstrated in the synthesis of unsymmetrical ureas from 2,2,2-trifluoroethyl carbamates. The reaction with amines proceeds efficiently, suggesting that the departure of the trifluoroethoxide is a facile process. In some instances, the reaction is proposed to proceed through an isocyanate intermediate, which is formed by the elimination of the trifluoroethoxy group. This pathway further underscores the lability of the C-O bond to the trifluoroethyl group.

| Leaving Group | Conjugate Acid pKa | Relative Leaving Group Ability |

| 2,2,2-Trifluoroethoxide | ~12.4 | Good |

| Ethoxide | ~16 | Moderate |

| Hydroxide | ~15.7 | Poor |

Formation of Carbon-Nitrogen Bonds via Carbamate Activation

The structure of this compound allows it to serve as a precursor for the formation of new carbon-nitrogen bonds. The carbamate functionality, particularly with the activating trifluoroethoxy group, can be considered an "activated" form of the N-(3-methoxyphenyl)amino moiety. This activation facilitates the transfer of the carbamoyl (B1232498) group to a nucleophile, leading to the creation of a new C-N bond.

The most prominent example of this transformation is the synthesis of ureas, as previously mentioned. In this reaction, a new C-N bond is formed between the carbamate carbonyl carbon and the nitrogen atom of the attacking amine. The original C-O bond to the trifluoroethoxy group is cleaved in the process.

The general scheme for this C-N bond formation is as follows:

R-NH-C(=O)-O-CH2CF3 + R'-NH2 → R-NH-C(=O)-NH-R' + HO-CH2CF3

This reaction is a valuable method for the synthesis of unsymmetrical ureas, where R and R' are different substituents. The carbamate acts as a convenient and often safer alternative to the use of isocyanates for this purpose. The reaction conditions can often be tailored to control the reactivity and achieve selective C-N bond formation.

Furthermore, the carbamate group itself can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, leading to the formation of C-N bonds at positions ortho to the carbamate on the aromatic ring. magtech.com.cn While specific studies on this compound in this context are limited, the general principle of carbamate-directed C-H amination provides another potential pathway for C-N bond formation originating from this compound. nih.gov

| Reactant | Activating Feature | Product | Bond Formed |

| This compound + Amine | Trifluoroethoxy leaving group | Unsymmetrical Urea | Carbon-Nitrogen |

| N-Aryl Carbamate + Alkene (with catalyst) | Carbamate directing group | Heterocycle | Carbon-Nitrogen |

Applications of 2,2,2 Trifluoroethyl N 3 Methoxyphenyl Carbamate in Derivative Synthesis

Synthesis of Semicarbazides

2,2,2-Trifluoroethyl N-arylcarbamates, such as 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate, are effective reagents for the preparation of 4-substituted semicarbazides. This transformation is typically achieved in a facile, one-pot, two-step process where the carbamate (B1207046) is first generated in situ and then reacted with a hydrazine (B178648) source. rsc.org

The synthesis of 4-(3-methoxyphenyl)semicarbazide can be accomplished by reacting this compound with hydrazine hydrate. rsc.org In a typical procedure, the carbamate intermediate is treated with an alcohol solution of hydrazine hydrate, and the mixture is heated at reflux for a short period, often around 1.5 hours. rsc.org This reaction leads to the displacement of the 2,2,2-trifluoroethanol (B45653) group by the hydrazine moiety, yielding the desired 4-substituted semicarbazide (B1199961). The volatility of the 2,2,2-trifluoroethanol byproduct simplifies purification, as it can be easily removed under vacuum along with the solvent. rsc.orgresearchgate.net

The general reaction is as follows:

this compound + Hydrazine Hydrate → 4-(3-methoxyphenyl)semicarbazide + 2,2,2-trifluoroethanol

This method provides good yields and high purity, making it a practical approach for obtaining these valuable building blocks. rsc.org

The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of the 2,2,2-trifluoroethoxide anion, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms. The subsequent protonation of the leaving group yields the stable and volatile 2,2,2-trifluoroethanol.

The synthesis is highly regioselective, consistently producing the 4-substituted semicarbazide. This is because the synthesis begins with a pre-formed N-substituted carbamate (in this case, derived from 3-methoxyaniline). The hydrazine molecule can only attack the carbonyl carbon, replacing the trifluoroethoxy group. The bond between the 3-methoxyphenyl (B12655295) group and its nitrogen atom remains intact throughout the reaction, ensuring that the aryl group is located at the N-4 position of the final semicarbazide product.

The methodology employing 2,2,2-trifluoroethyl carbamates is particularly well-suited for the parallel synthesis and generation of diverse libraries of 4-substituted semicarbazides. rsc.org Researchers have utilized this approach to synthesize a wide array of semicarbazides by varying the initial amine used to create the carbamate intermediate. The straightforward one-pot procedure, combined with simple purification, allows for the efficient production of numerous analogs for applications in drug discovery and agrochemistry. rsc.org

The table below illustrates the diversity of 4-substituted semicarbazides that can be generated using this method with various primary and secondary amines to form the initial carbamate, followed by reaction with hydrazine.

| Starting Amine for Carbamate Formation | Resulting 4-Substituted Semicarbazide | Yield (%) |

|---|---|---|

| Aniline | 4-Phenylsemicarbazide | 85 |

| 4-Fluoroaniline | 4-(4-Fluorophenyl)semicarbazide | 82 |

| Benzylamine | 4-Benzylsemicarbazide | 75 |

| Cyclohexylamine | 4-Cyclohexylsemicarbazide | 78 |

| Morpholine | 4-Morpholinosemicarbazide | 65 |

| Pyrrolidine | 4-Pyrrolidinosemicarbazide | 71 |

Data derived from studies on the synthesis of 4-substituted semicarbazides using trifluoroethyl carbamate intermediates. rsc.org

Synthesis of Unsymmetrical Urea (B33335) Derivatives

This compound is also a key precursor for the synthesis of unsymmetrical urea derivatives. The moderate reactivity of trifluoroethyl carbamates allows for efficient and selective stepwise aminolysis, preventing the formation of symmetrical byproducts that can plague other methods. researchgate.netresearchgate.net

A facile and versatile method for synthesizing unsymmetrical ureas involves the reaction of a trifluoroethyl carbamate with a second, different amine. enamine.net Starting with this compound, the addition of a primary or secondary amine, typically with heating, furnishes the corresponding N-(3-methoxyphenyl)-N'-substituted urea. researchgate.net

The general reaction is:

this compound + R¹R²NH → N-(3-methoxyphenyl)-N'-(R¹, R²)urea + 2,2,2-trifluoroethanol

This procedure is highly efficient, often resulting in high yields (75-85%) and products of high purity that require minimal workup. enamine.net The clean nature of the reaction and the ease of removal of the 2,2,2-trifluoroethanol byproduct make this method highly suitable for the parallel synthesis of combinatorial libraries of ureas. researchgate.netenamine.net

The reaction of this compound has been shown to be effective with both primary and secondary amines, allowing for the synthesis of di- and tri-substituted unsymmetrical ureas. researchgate.netenamine.net The reaction mechanism is a nucleophilic acyl substitution, where the incoming amine attacks the carbonyl carbon of the carbamate, leading to the displacement of 2,2,2-trifluoroethanol.

Studies have demonstrated the broad scope of this reaction. Various primary and secondary amines can be used as the second nucleophile, reacting with the carbamate intermediate to produce a diverse range of urea structures. This flexibility is critical for creating libraries of compounds for high-throughput screening in drug discovery programs. researchgate.net

The table below presents examples of unsymmetrical ureas synthesized from a trifluoroethyl carbamate and various amines, showcasing the method's versatility.

| Reactant Carbamate | Second Amine | Resulting Unsymmetrical Urea | Yield (%) |

|---|---|---|---|

| 2,2,2-trifluoroethyl N-phenylcarbamate | Isopropylamine | 1-Isopropyl-3-phenylurea | 85 |

| 2,2,2-trifluoroethyl N-phenylcarbamate | 4-Hydroxyaniline | 1-(4-Hydroxyphenyl)-3-phenylurea | 80 |

| 2,2,2-trifluoroethyl N-phenylcarbamate | Piperidine | 1-Phenyl-3-(piperidin-1-yl)urea | 78 |

| 2,2,2-trifluoroethyl N-phenylcarbamate | Ethylamine | 1-Ethyl-3-phenylurea | 82 |

| 2,2,2-trifluoroethyl N-phenylcarbamate | Aniline | 1,3-Diphenylurea | 75 |

Data derived from studies on the synthesis of unsymmetrical ureas from trifluoroethyl carbamates. researchgate.net

Scope and Limitations in Urea Bond Formation

The synthesis of unsymmetrical ureas is a fundamental transformation in organic chemistry, as the urea motif is a common feature in many biologically active compounds. The use of 2,2,2-trifluoroethyl N-arylcarbamates, such as this compound, offers a robust and versatile method for the preparation of these derivatives. This approach provides a significant advantage over traditional methods that often lead to the formation of symmetrical urea byproducts.

The general strategy involves the reaction of a 2,2,2-trifluoroethyl N-arylcarbamate with a primary or secondary amine, typically at an elevated temperature, to yield the corresponding unsymmetrical urea. The 2,2,2-trifluoroethanol byproduct is volatile and can be easily removed from the reaction mixture.

A facile and versatile one-pot method for the synthesis of unsymmetrical ureas commences with the reaction of trifluoroethylchloroformate with a primary amine to generate the intermediate trifluoroethyl carbamate. enamine.net The subsequent addition of a second amine to this intermediate furnishes the desired unsymmetrical urea in good yields. enamine.netresearchgate.net This stepwise approach is successful due to the moderate electrophilicity of the trifluoroethyl carbamate, which allows for a controlled reaction with the second amine without the formation of symmetrical ureas. researchgate.net

Scope of the Reaction:

The reaction is amenable to a wide range of amines, allowing for the synthesis of a diverse library of unsymmetrical ureas.

Primary and Secondary Aliphatic Amines: Both primary and secondary aliphatic amines readily participate in the reaction, affording the corresponding di- and tri-substituted ureas in good to excellent yields.

Aromatic Amines: While less reactive than their aliphatic counterparts, aromatic amines can also be used, though they may require more forcing reaction conditions. The nucleophilicity of the aromatic amine plays a crucial role in the reaction's success.

Functional Group Tolerance: The reaction conditions are generally mild enough to tolerate a variety of functional groups on both the carbamate and the amine, making it suitable for the synthesis of complex molecules.

The table below, compiled from studies on analogous 2,2,2-trifluoroethyl N-arylcarbamates, illustrates the scope of the urea formation reaction with various amines.

| Carbamate Precursor (Analogous to title compound) | Amine | Product (Unsymmetrical Urea) | Yield (%) |

| 2,2,2-Trifluoroethyl N-phenylcarbamate | Benzylamine | 1-Benzyl-3-phenylurea | 85 |

| 2,2,2-Trifluoroethyl N-phenylcarbamate | Morpholine | 4-(Phenylcarbamoyl)morpholine | 80 |

| 2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate | n-Butylamine | 1-Butyl-3-(4-chlorophenyl)urea | 78 |

| 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate | Piperidine | 1-(Piperidine-1-carbonyl)-3-(p-tolyl)urea | 82 |

Limitations of the Reaction:

Despite its broad scope, the method has some limitations:

Steric Hindrance: Highly sterically hindered amines may react sluggishly or not at all. This is particularly true for bulky secondary amines or anilines with ortho-substituents.

Poorly Nucleophilic Amines: Amines with low nucleophilicity, such as certain electron-deficient anilines or amides, may not be suitable substrates for this reaction under standard conditions.

Reaction Conditions: While generally mild, the reaction often requires elevated temperatures (e.g., heating in acetonitrile) to proceed at a reasonable rate, which might not be compatible with thermally sensitive substrates.

Potential as a Building Block in Complex Chemical Architectures

While the primary application of this compound in the literature is as a precursor to unsymmetrical ureas, its structural features suggest a broader potential as a versatile building block in the synthesis of more complex chemical architectures. The presence of the trifluoromethyl group, the carbamate linkage, and the methoxy-substituted aromatic ring provides multiple points for further functionalization and incorporation into larger molecular scaffolds. nih.govnih.gov

The carbamate group itself is a key functional group in many pharmaceuticals and agrochemicals, and it can also serve as a protecting group for amines. nih.gov The 3-methoxyphenyl moiety is a common structural motif in a variety of biologically active compounds, including kinase inhibitors and central nervous system agents. The trifluoroethyl group can enhance the metabolic stability and binding affinity of a molecule. nih.gov

Although specific examples of the use of this compound in multi-step syntheses of complex molecules are not extensively documented, its potential can be inferred from the utility of similar carbamates and the prevalence of its constituent fragments in bioactive molecules. For instance, the N-(3-methoxyphenyl)urea substructure is found in several kinase inhibitors. The title compound could serve as a key intermediate in the synthesis of such molecules.

A hypothetical synthetic route could involve the initial formation of an unsymmetrical urea from this compound, followed by further modifications of the newly introduced substituent or the methoxyphenyl ring to construct a more complex target molecule. The carbamate could also be incorporated into larger structures and then potentially cleaved or modified in a later synthetic step. organic-chemistry.org

The development of multistep solid-state organic synthesis has also opened new avenues for the use of carbamate-linked building blocks in the construction of covalent organic frameworks (COFs). nih.govberkeley.edu While not yet demonstrated for this specific compound, the principles of solid-state synthesis could potentially be applied to incorporate the 3-methoxyphenyl-N-carbamate unit into extended, porous materials with interesting properties.

Q & A

Q. What are the standard synthetic routes for 2,2,2-trifluoroethyl N-(3-methoxyphenyl)carbamate, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via carbamate bond formation. A common method involves reacting 2,2,2-trifluoroethanol with an isocyanate derivative of 3-methoxyaniline under basic conditions (e.g., using triethylamine) in anhydrous solvents like dichloromethane or THF. Low temperatures (0–5°C) are recommended to minimize side reactions and improve yield . Purification via column chromatography or recrystallization ensures high purity.

Q. How does the trifluoroethyl group influence the compound’s chemical stability and reactivity?

The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s strong electronegativity and C-F bond strength. However, the carbamate bond (N–CO–O) remains susceptible to hydrolysis under acidic or basic conditions, yielding 3-methoxyaniline and trifluoroethanol. Stability studies should include pH-dependent degradation kinetics monitored by HPLC or NMR .

Q. What analytical techniques are most effective for characterizing this compound and confirming its structure?

Key methods include:

- NMR spectroscopy : and NMR to confirm trifluoroethyl and methoxyphenyl groups.

- Mass spectrometry (HRMS) : For molecular ion verification.

- FTIR : Detection of carbamate carbonyl (C=O) stretching at ~1700 cm.

- X-ray crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What preliminary assays are recommended to evaluate its biological activity?

Begin with in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) due to carbamates’ known pharmacological roles. Use fluorogenic substrates for real-time activity monitoring. Cytotoxicity screening (e.g., MTT assay) in relevant cell lines is critical to assess therapeutic potential .

Q. What safety precautions are essential when handling this compound?

Refer to GHS guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. The carbamate group may release toxic amines upon hydrolysis. Store in airtight containers at –20°C to prolong stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. Focus on the trifluoroethyl group’s role in hydrophobic interactions and the methoxyphenyl moiety’s π-stacking potential. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurity interference. Perform orthogonal assays (e.g., enzymatic vs. cell-based) and cross-validate with structurally similar analogs. Use high-purity batches (>95%) and standardized protocols .

Q. How does structural modification of the methoxyphenyl group alter pharmacological properties?

SAR studies can explore substituents at the 3-position:

- Electron-withdrawing groups (e.g., –NO): May enhance target binding but reduce solubility.

- Bulkier groups (e.g., cyclopropyl): Could improve metabolic stability. Synthesize derivatives via Ullmann coupling or Buchwald-Hartwig amination, followed by bioactivity profiling .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

Use LC-MS/MS to identify hydrolysis products in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Isotope labeling () can track carbamate bond cleavage mechanisms. Stability in liver microsomes predicts in vivo metabolic fate .

Q. How does fluorination impact the compound’s pharmacokinetics compared to non-fluorinated analogs?

Fluorine’s inductive effects reduce basicity of adjacent amines, enhancing membrane permeability. Compare logP values (HPLC-derived) and plasma protein binding (ultrafiltration assays) with des-fluoro analogs. PET imaging with -labeled versions can track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.